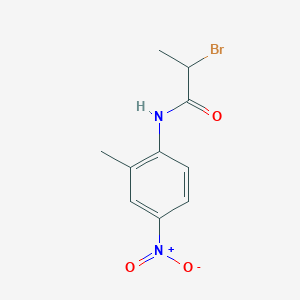

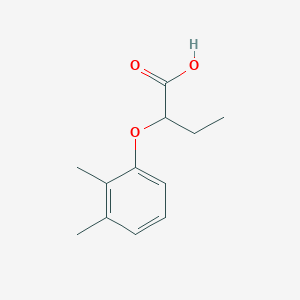

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including nitration, bromation, and condensation reactions. For instance, the synthesis of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane was achieved using Bisphenol A as a starting material, followed by nitration and bromation, yielding an 83.1% total yield after purification by repeated crystallization . Similarly, a Schiff base compound was synthesized through a green grinding method, which is a solvent-free mechanochemical approach, indicating the potential for environmentally friendly synthesis routes for related compounds .

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, as well as single crystal X-ray diffraction. For example, the molecular structure of a coumarin-based fluorescent ATRP initiator was determined to belong to the monoclinic system with specific lattice parameters . X-ray diffraction was also used to determine the monoclinic crystal structure of a Schiff base compound . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which influences its reactivity and interactions.

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions. For instance, the reaction of a chloro-N-phenacylpyridinium salt with potassium cyanate resulted in the unexpected formation of an oxazole ring, demonstrating the potential for complex reactions involving nitrogen-containing heterocycles . The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, such as nitro and bromo substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. The Schiff base compound exhibited urease inhibitory activity, which could be relevant for medical and agricultural applications . The fluorescent ATRP initiator's efficiency in polymerizations of acrylates suggests potential applications in polymer chemistry . These properties are influenced by the molecular structure and the nature of substituents on the aromatic rings.

Scientific Research Applications

Molecular Properties and Vibrational Mode Analysis

One significant application of 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide in scientific research involves its molecular properties and vibrational mode analysis. A study conducted by Viana et al. (2016) focused on determining the molecular properties and interpreting the vibrational mode couplings of paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide. Using Density Functional Theory (DFT), the study assessed intramolecular interactions, E/Z isomers, keto/enol unimolecular rearrangement, and transition state structures. The research highlighted significant energy gaps between E and Z isomers and explored the barrier heights and kinetic rate constants for each reaction mechanism. Natural bond orbital analysis and the quantum theory of atoms in molecules were utilized to understand intramolecular hydrogen bonds and key interactions stabilizing each isomer. This work provides deep insights into the stabilization mechanisms and isomerization processes relevant to the compound's molecular structure and dynamics (Viana et al., 2016).

properties

IUPAC Name |

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c1-6-5-8(13(15)16)3-4-9(6)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPOHZXDNWKYCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252240 |

Source

|

| Record name | 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide | |

CAS RN |

329208-83-5 |

Source

|

| Record name | 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329208-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)

![[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1309659.png)

![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)